4-ethyl-3-methylquinoline;2,4,6-trinitrophenol
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Overview
Description
4-ethyl-3-methylquinoline and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 4-ethyl-3-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their biological activities and are widely used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-ethyl-3-methylquinoline can be synthesized from aniline and propanol using modified USY zeolite catalysts. The reaction involves the formation of N-phenylpropan-1-imine as a key intermediate, which further reacts to form 2-ethyl-3-methylquinoline . The reaction conditions typically involve high temperatures and the presence of Lewis acid sites on the catalyst.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions .
Industrial Production Methods: The industrial production of 4-ethyl-3-methylquinoline involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-3-methylquinoline undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to picramic acid using reducing agents like sodium sulfide .
Major Products: The major products formed from the reactions of 4-ethyl-3-methylquinoline include halogenated quinolines, quinoline N-oxides, and reduced quinoline derivatives . For 2,4,6-trinitrophenol, the major products include picramic acid and various nitroaromatic compounds .
Scientific Research Applications
4-ethyl-3-methylquinoline has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the synthesis of complex organic molecules and as a ligand in coordination chemistry . In the field of agrochemicals, it is used as an intermediate for the synthesis of pesticides and herbicides .
2,4,6-trinitrophenol is widely used in the explosives industry due to its high explosive power. It is also used as a reagent in chemical analysis and as a precursor for the synthesis of dyes and other nitroaromatic compounds .
Mechanism of Action
The mechanism of action of 4-ethyl-3-methylquinoline involves its interaction with biological targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The molecular pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism .
2,4,6-trinitrophenol exerts its effects primarily through its explosive properties. Upon detonation, it undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas . The molecular targets involved in its explosive mechanism include the nitro groups, which undergo rapid oxidation and reduction reactions .
Comparison with Similar Compounds
4-ethyl-3-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 3-ethylquinoline. These compounds share similar chemical structures but differ in their biological activities and applications . For example, 2-methylquinoline is known for its antimalarial properties, while 3-ethylquinoline is used in the synthesis of dyes and pigments .
2,4,6-trinitrophenol is similar to other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dinitrobenzoic acid. These compounds share similar explosive properties but differ in their chemical structures and applications . TNT, for example, is widely used in military applications, while 3,5-dinitrobenzoic acid is used in chemical synthesis .
Properties
CAS No. |
5659-29-0 |
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Molecular Formula |
C18H16N4O7 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-ethyl-3-methylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H13N.C6H3N3O7/c1-3-10-9(2)8-13-12-7-5-4-6-11(10)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H |
InChI Key |
AZQZXNGKZGBETE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC2=CC=CC=C21)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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